molecular formula C11H20O2 B3152909 2-(4-Ethylcyclohexyl)propanoic acid CAS No. 74603-23-9

2-(4-Ethylcyclohexyl)propanoic acid

Cat. No.: B3152909
CAS No.: 74603-23-9
M. Wt: 184.27 g/mol
InChI Key: QKHQJFSJZJASQI-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2. It is a derivative of propanoic acid, featuring a cyclohexyl ring substituted with an ethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

2-(4-Ethylcyclohexyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. As a carboxylic acid derivative, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-(4-ethylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHQJFSJZJASQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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